molecular formula C20H28F3N3OS B2614810 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1795443-65-0

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No.: B2614810
CAS No.: 1795443-65-0
M. Wt: 415.52
InChI Key: VDZVTAHSCFEJSN-UHFFFAOYSA-N
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Description

4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a synthetic organic compound featuring a complex molecular architecture that incorporates piperidine, pyrrolidine, and a phenyltrifluoromethyl group. This specific structure suggests potential for significant bioactivity, making it a candidate for various pharmacological and biochemical research applications. The presence of the thiomethyl ether and carboxamide functional groups are particularly noteworthy for their potential role in target binding and metabolic stability. Compounds with piperidine and pyrrolidine scaffolds are frequently explored in medicinal chemistry for their ability to interact with enzymes and receptors, such as kinases and G protein-coupled receptors (GPCRs) . The (trifluoromethyl)phenyl moiety is a common pharmacophore known to enhance a compound's lipophilicity and metabolic resistance, which can be crucial in the development of therapeutic agents. This reagent is provided as a high-purity material for research purposes. Its primary value lies in its use as a key intermediate or a novel chemical entity in drug discovery programs. Potential research applications include screening for allosteric modulators of enzymatic activity , investigating inhibitors of protein-protein interactions , and exploring new chemical spaces in the development of treatments for metabolic disorders or cancers . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F3N3OS/c1-2-28-14-18-4-3-11-26(18)17-9-12-25(13-10-17)19(27)24-16-7-5-15(6-8-16)20(21,22)23/h5-8,17-18H,2-4,9-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVTAHSCFEJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the ethylthio and trifluoromethyl phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the ring structures.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the trifluoromethyl phenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a medicament , particularly in the context of neurological disorders. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for the treatment of conditions such as anxiety and depression.

Histone Deacetylase Inhibition

Research indicates that similar compounds can act as inhibitors of histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibiting HDACs can lead to increased expression of tumor suppressor genes, thus presenting a potential application in cancer therapy .

Pain Management

The compound may also be explored for its role in pain management by inhibiting adaptor-associated kinase 1 (AAK1). AAK1 inhibitors have shown promise in alleviating pain, suggesting that this compound could be beneficial in developing new analgesics .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Pyrrolidine Formation : The initial step often includes the formation of the pyrrolidine ring through cyclization reactions.
  • Substitution Reactions : The introduction of the ethylthio and trifluoromethyl groups is achieved via nucleophilic substitution methods.
  • Final Coupling : The final product is obtained through coupling reactions that link the piperidine and pyrrolidine moieties.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Studies

StudyFocusFindings
Synthesis OptimizationDemonstrated effective synthetic routes leading to high yields of piperazine derivatives with similar structures.
Biological ActivityHighlighted the antioxidant properties of structurally related compounds, suggesting potential neuroprotective effects.
HDAC InhibitionIdentified compounds with similar scaffolds that effectively inhibit HDACs, paving the way for further exploration of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide

  • Key Differences: Central heterocycle: Pyrrolo[1,2-b]pyridazine vs. piperidine in the target compound. Substituents: Includes a cyanopyrimidine group and morpholine-ethoxy chain, likely enhancing kinase inhibition or solubility.

7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

  • Key Differences: Core structure: Spirocyclic diazaspiro[4.5]decene vs. linear piperidine. Functional Implications: The spirocyclic system may confer conformational rigidity, optimizing receptor binding compared to the target compound’s flexible piperidine-pyrrolidine linkage.

Common Features Across Analogues

  • Shared Pharmacophores :
    • N-(4-(trifluoromethyl)phenyl) carboxamide: Enhances binding to hydrophobic pockets in target proteins .
    • Heterocyclic nitrogen atoms: Facilitate hydrogen bonding with residues in enzymatic or receptor-binding sites.

Comparison with Kappa Opioid Receptor (KOR) Antagonists

While structurally distinct from classical KOR antagonists like norBNI or JDTic (pyrrolidine/piperidine-free scaffolds), the target compound’s piperidine and ethylthio groups may permit partial overlap with KOR modulation mechanisms.

NorBNI and JDTic

  • Mechanistic Divergence: NorBNI/JDTic induce long-lasting KOR antagonism via c-Jun N-terminal kinase (JNK) activation, disrupting receptor signaling . The target compound lacks the phenolic or guanidine groups critical for KOR affinity in NorBNI/JDTic, suggesting alternative targets.
  • Structural Contrasts: NorBNI: Bivalent morphinan scaffold.

Data Tables

Table 1. Structural Comparison with Patent Analogues

Compound Central Heterocycle Key Substituents Potential Target
Target Compound Piperidine Ethylthio-methylpyrrolidine, 4-(trifluoromethyl)phenyl Unclear (CNS receptors?)
EP 4374877 A2 Compound 1 Pyrrolo[1,2-b]pyridazine Cyanopyrimidine, morpholine-ethoxy, difluorophenyl Kinases/Phosphatases
EP 4374877 A2 Compound 2 Diazaspiro[4.5]decene Spirocyclic core, dual trifluoromethyl, methoxymethyl-pyrrolidine ethoxy Enzymes/CNS targets

Table 2. Functional Group Impact

Functional Group Role in Target Compound Role in Analogues
4-(Trifluoromethyl)phenyl Hydrophobic anchor Enhances binding affinity and metabolic stability
Ethylthio-methylpyrrolidine Conformational flexibility Absent; replaced by morpholine or spiro systems
Piperidine Basic nitrogen for H-bonding Varied heterocycles (pyridazine, spiro) for diverse targeting

Research Implications and Limitations

  • Gaps in Evidence: No direct pharmacological data for the target compound exists in the provided materials; comparisons are inferred from structural analogues.
  • Hypotheses for Testing :
    • The ethylthio group may introduce unique pharmacokinetic properties (e.g., prolonged half-life) compared to morpholine or fluorophenyl analogues.
    • The piperidine-pyrrolidine system warrants evaluation for CNS activity, given precedents in KOR antagonists .

Biological Activity

The compound 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide (CAS No. 1795443-65-0) is a synthetic derivative characterized by its unique structural features, including a piperidine ring, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This article explores the biological activity of this compound, focusing on its potential applications in various fields, including pharmacology and agriculture.

PropertyValue
Molecular FormulaC20H28F3N3OS
Molecular Weight415.52 g/mol
IUPAC Name4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide

The presence of multiple nitrogen atoms and functional groups suggests significant potential for interaction with biological targets. The trifluoromethyl group is known to enhance lipophilicity, which may influence the compound's absorption and distribution in biological systems .

Antiviral Potential

Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, N-heterocycles have been shown to affect viral life cycles, with some derivatives displaying significant activity against viruses at low concentrations . Although specific data on this compound's antiviral efficacy is limited, its structural characteristics suggest potential activity against viral pathogens.

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents raises interest in its potential as an antifungal or antibacterial agent. Research on phenylamine derivatives indicates that such compounds can effectively combat phytopathogenic microorganisms . The ethylthio and trifluoromethyl groups may enhance the compound's potency against bacterial and fungal pathogens.

Case Studies and Research Findings

Case Study: Antiviral Screening
In a study assessing various N-heterocycles for antiviral activity, compounds were evaluated for their efficacy against viral infections. The most active compounds showed EC50 values significantly lower than traditional antiviral agents, suggesting that modifications similar to those in our compound could yield promising results .

Case Study: Antimicrobial Properties
A comparative analysis of piperidine derivatives revealed that certain substitutions led to enhanced antimicrobial activity. Compounds with ethylthio groups demonstrated improved interaction with microbial membranes, indicating that our compound may exhibit similar properties .

The biological activity of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The presence of nitrogen atoms allows for potential interactions with enzyme active sites.
  • Membrane Disruption : The lipophilic nature due to trifluoromethyl substitution may facilitate membrane penetration and disruption in microbial cells.
  • Receptor Binding : The compound may interact with specific receptors or proteins involved in viral entry or replication.

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